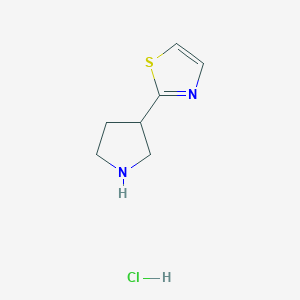

2-Pyrrolidin-3-yl-thiazole hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C7H11ClN2S |

|---|---|

Peso molecular |

190.69 g/mol |

Nombre IUPAC |

2-pyrrolidin-3-yl-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C7H10N2S.ClH/c1-2-8-5-6(1)7-9-3-4-10-7;/h3-4,6,8H,1-2,5H2;1H |

Clave InChI |

RAMBVSRXLMRDQR-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC1C2=NC=CS2.Cl |

Origen del producto |

United States |

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Substitution Reactions of the Thiazole (B1198619) Nucleus

The reactivity of the thiazole ring in 2-Pyrrolidin-3-yl-thiazole hydrochloride is influenced by the interplay of the nitrogen and sulfur heteroatoms and the pyrrolidinyl substituent. These factors determine the preferred sites for electrophilic and nucleophilic attack.

Reactivity at C-2 and Other Ring Positions

The electron-deficiency of the thiazole ring is most pronounced at the C-2 position, making it susceptible to nucleophilic attack, especially when the ring nitrogen is quaternized. pharmaguideline.com Conversely, electrophilic substitution on the thiazole ring generally requires activating groups. wikipedia.org The position of electrophilic attack is dependent on the nature of the substituents already present on the ring. pharmaguideline.com While the C-5 position is typically the most electron-rich and thus the preferred site for electrophiles, the presence of the pyrrolidinyl group at C-3 could influence the regioselectivity of such reactions. pharmaguideline.com

Deprotonation at the C-2 position with strong bases, such as organolithium compounds, can generate a nucleophilic center, allowing for the introduction of various electrophiles like aldehydes and ketones. pharmaguideline.com Halogenation and sulfonation reactions on the thiazole ring are also common electrophilic substitution reactions. pharmaguideline.com

Alkylation and Acylation Reactions on Heteroatoms

The nitrogen atom of the thiazole ring can undergo alkylation with alkyl halides to form thiazolium salts. pharmaguideline.com This quaternization increases the acidity of the C-2 proton, facilitating nucleophilic substitution at this position. pharmaguideline.com

The secondary amine of the pyrrolidine (B122466) ring is a primary site for both alkylation and acylation. Reductive alkylation is a common method for introducing substituents to the pyrrolidine nitrogen. nih.gov Acylation of the pyrrolidine nitrogen can be achieved using various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a key step in the synthesis of many pyrrolidine-containing drug candidates. mdpi.com

Cycloaddition Chemistry Involving Thiazole and Pyrrolidine Ring Systems

Both the thiazole and pyrrolidine ring systems can participate in cycloaddition reactions, offering pathways to more complex heterocyclic structures.

Thiazoles can undergo [3+2] cycloaddition reactions. For example, thiazolium azomethine ylides can react with dipolarophiles like acetylene (B1199291) derivatives to form pyrrolo[2,1-b]thiazoles. acs.org Thiazoles can also participate in Diels-Alder type reactions, typically with alkynes at high temperatures, which after extrusion of sulfur can lead to the formation of pyridine (B92270) derivatives. wikipedia.org

The pyrrolidine ring is a common scaffold synthesized through [3+2] cycloaddition reactions involving azomethine ylides. mdpi.comrsc.org These reactions are a powerful tool for the stereoselective synthesis of substituted pyrrolidines. rsc.org The pyrrolidine moiety can be incorporated into bicyclic and polycyclic frameworks through intramolecular cycloaddition reactions, which can enhance binding affinity and specificity to biological targets. mdpi.com

Hydrolytic and Oxidative Stability of the Compound

The stability of this compound is a crucial factor in its handling and potential applications. The thiazole ring itself is generally stable, but the presence of certain functional groups can influence its susceptibility to hydrolysis and oxidation. mdpi.com

Thiazole N-oxides can be formed through oxidation of the thiazole nitrogen using various oxidizing agents. wikipedia.org This transformation can alter the reactivity of the ring, for instance, by directing palladium-catalyzed C-H arylations to the 2-position under milder conditions. wikipedia.org The sulfur atom in the thiazole ring can also be oxidized to a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org The stability of thiazole derivatives towards oxidation is an important consideration, as reactive oxygen species can cause cellular damage. mdpi.comresearchgate.net

The hydrolytic stability of the compound would largely depend on the specific conditions (pH, temperature) and the nature of substituents on both rings. While the core thiazole and pyrrolidine rings are relatively stable, functional groups introduced through derivatization could be more prone to hydrolysis.

Role of Hydrochloride Salt in Chemical Transformations and Handling

The formation of a hydrochloride salt with the basic pyrrolidine nitrogen significantly impacts the compound's physical and chemical properties. Amine hydrochlorides are typically crystalline solids with increased water solubility compared to the free base. alfa-chemistry.com This enhanced solubility is advantageous for handling and for reactions conducted in aqueous media.

The hydrochloride salt protects the amine functionality of the pyrrolidine ring from unwanted side reactions. youtube.com In many synthetic procedures, the free amine is generated in situ by treatment with a base just before the desired reaction. youtube.com The hydrochloride salt can also act as a bifunctional reagent in certain transformations, where both the amine and the chloride ion participate in the reaction. rsc.org The stability of the solid amine hydrochloride salt is an important factor for storage and formulation. gla.ac.uk

Advanced Spectroscopic and Structural Characterization Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the bonding framework of 2-Pyrrolidin-3-yl-thiazole hydrochloride.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the pyrrolidine (B122466) and thiazole (B1198619) ring systems. The presence of the hydrochloride salt would lead to protonation of the pyrrolidine nitrogen, causing significant downfield shifts for adjacent protons and carbons due to the inductive effect of the resulting ammonium (B1175870) cation.

Predicted ¹H NMR Data: The proton spectrum is characterized by signals in both the aromatic region for the thiazole ring and the aliphatic region for the pyrrolidine ring. The protons on the pyrrolidine ring are expected to exhibit complex splitting patterns (multiplicity) due to spin-spin coupling with their neighbors.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Thiazole H-4 | 7.5 - 7.8 | Doublet (d) |

| Thiazole H-5 | 7.2 - 7.5 | Doublet (d) |

| Pyrrolidine H-2 | 3.5 - 3.9 | Multiplet (m) |

| Pyrrolidine H-3 | 3.8 - 4.2 | Multiplet (m) |

| Pyrrolidine H-4 | 2.2 - 2.6 | Multiplet (m) |

| Pyrrolidine H-5 | 3.4 - 3.8 | Multiplet (m) |

| Pyrrolidine NH₂⁺ | 9.0 - 10.5 | Broad singlet (br s) |

Predicted ¹³C NMR Data: The carbon spectrum would complement the ¹H NMR data, with signals for the thiazole ring appearing at lower field (higher ppm) compared to the sp³-hybridized carbons of the pyrrolidine ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole C-2 | 168 - 172 |

| Thiazole C-4 | 140 - 144 |

| Thiazole C-5 | 118 - 122 |

| Pyrrolidine C-2 | 48 - 52 |

| Pyrrolidine C-3 | 38 - 42 |

| Pyrrolidine C-4 | 28 - 32 |

| Pyrrolidine C-5 | 45 - 49 |

To confirm the assignments from 1D NMR and definitively establish the molecule's connectivity, several 2D NMR experiments would be employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. wikipedia.org For this compound, COSY would show cross-peaks between adjacent protons within the pyrrolidine ring (H-2 with H-3, H-3 with H-4, H-4 with H-5), confirming the integrity of the aliphatic ring system. A correlation between the thiazole H-4 and H-5 protons would also be expected. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. wikipedia.org It would be used to unambiguously link the proton assignments in the table above to their corresponding carbon signals (e.g., thiazole H-4 to C-4, pyrrolidine H-3 to C-3, etc.), providing a robust foundation for the structural assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. youtube.com This technique would provide the definitive link between the two heterocyclic rings. A key expected correlation would be between the pyrrolidine protons at position 2 and/or 4 and the thiazole carbon at position 2 (C-2), confirming the attachment point of the pyrrolidine ring to the thiazole moiety.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound, HRMS would be used to measure the exact mass of the protonated molecular ion ([M+H]⁺), which corresponds to the cationic form of the molecule (the free base plus a proton). This experimental value can then be compared to the theoretically calculated mass to confirm the molecular formula. nih.govacs.org

| Parameter | Value |

| Molecular Formula (Free Base) | C₇H₁₀N₂S |

| Molecular Formula (Hydrochloride Salt) | C₇H₁₁ClN₂S |

| Theoretical Exact Mass ([M+H]⁺) | 155.0638 Da |

| Measured Exact Mass ([M+H]⁺) | Expected to be within 5 ppm of theoretical |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. biointerfaceresearch.com

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Functional Group |

| N-H Stretch | 2700 - 3100 (broad) | Secondary ammonium (R₂NH₂⁺) |

| C-H Stretch (Aromatic) | 3050 - 3150 | Thiazole Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Pyrrolidine Ring |

| C=N Stretch | 1620 - 1660 | Thiazole Ring |

| C=C Stretch | 1500 - 1580 | Thiazole Ring |

| C-S Stretch | 600 - 800 | Thiazole Ring |

The broad absorption band in the 2700-3100 cm⁻¹ range is particularly diagnostic for the presence of an ammonium hydrochloride salt.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformation

A review of crystallographic databases indicates that the crystal structure of this compound has not been publicly reported. If such a study were conducted, it would provide invaluable information, including:

Unambiguous Connectivity: Confirmation of the atomic connections, verifying the 3-yl linkage of the pyrrolidine to the 2-position of the thiazole.

Conformational Details: The precise dihedral angle between the thiazole and pyrrolidine rings and the puckering conformation of the pyrrolidine ring.

Intermolecular Interactions: Identification of hydrogen bonding patterns involving the ammonium group and the chloride counter-ion, which govern the crystal packing arrangement. researchgate.net

Such data would provide the most complete picture of the molecule's structural architecture. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of molecules with a high degree of accuracy. These calculations are based on the principles of quantum mechanics and can provide valuable information about molecular geometry, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.govmdpi.com It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 2-Pyrrolidin-3-yl-thiazole, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding its shape and steric properties. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. taylorfrancis.comresearchgate.net

Illustrative Optimized Geometry Parameters for 2-Pyrrolidin-3-yl-thiazole (Hypothetical Data)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-S (Thiazole) | 1.75 Å |

| Bond Length | C-N (Pyrrolidine) | 1.47 Å |

| Bond Angle | C-S-C (Thiazole) | 89.5° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, while a small energy gap indicates higher reactivity. For thiazole (B1198619) derivatives, these parameters are crucial for predicting their behavior in chemical reactions. nih.gov

Illustrative Frontier Orbital Energies for 2-Pyrrolidin-3-yl-thiazole (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 eV |

| LUMO | -1.2 eV |

Electrostatic Potential Surfaces (EPS) map the electrostatic potential onto the electron density surface of a molecule. These maps are useful for visualizing the charge distribution and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In 2-Pyrrolidin-3-yl-thiazole, the nitrogen and sulfur atoms of the thiazole ring are expected to be electron-rich regions, while the hydrogen atoms of the pyrrolidine (B122466) ring are likely to be electron-poor. This information is valuable for predicting how the molecule will interact with other molecules, such as biological receptors.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. researchgate.net These indices provide a quantitative measure of a molecule's reactivity. Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For 2-Pyrrolidin-3-yl-thiazole, these calculations can pinpoint which atoms are most likely to participate in chemical reactions.

Illustrative Global Reactivity Descriptors for 2-Pyrrolidin-3-yl-thiazole (Hypothetical Data)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.8 eV |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netsemanticscholar.org These simulations can explore the different conformations (shapes) that a molecule can adopt by solving Newton's equations of motion for the atoms in the molecule. For a flexible molecule like 2-Pyrrolidin-3-yl-thiazole, MD simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor, as the conformation of the molecule can significantly affect its binding affinity. MD simulations of similar compounds have been used to assess the stability of ligand-protein complexes. physchemres.orgnih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when it binds to another (a receptor, typically a protein). nih.govmdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand how they interact with their biological targets. nih.govresearchgate.net For 2-Pyrrolidin-3-yl-thiazole hydrochloride, docking studies could be used to predict its binding mode to a specific protein target. The results of a docking study are often presented as a docking score, which estimates the binding affinity, and a visual representation of the binding pose, showing the interactions between the ligand and the protein's active site. pnrjournal.com Studies on related thiazole derivatives have successfully used molecular docking to predict their binding to various enzymes. nih.govmdpi.com

Illustrative Molecular Docking Results for 2-Pyrrolidin-3-yl-thiazole with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | Asp120, Phe250, Tyr300 |

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For molecules containing the thiazole and pyrrolidin scaffolds, docking studies have revealed versatile binding capabilities across a range of biological targets. The thiazole ring, an aromatic heterocycle, can participate in various non-covalent interactions, which is a fundamental aspect of rational drug design. nih.gov

In silico analyses of similar thiazole-based compounds have demonstrated their potential to fit within the binding pockets of enzymes and receptors. nih.govnih.gov For instance, studies on 2,4-disubstituted thiazole retinoids showed that the thiazole sub-structure can confer selectivity for specific receptor isotypes, such as the retinoic acid receptors (RARs), through favorable interactions. nih.gov The twisted conformation imposed by the thiazole linker can mimic the preferred binding conformation of endogenous ligands. nih.gov

For 2-Pyrrolidin-3-yl-thiazole, the pyrrolidine ring introduces a non-aromatic, flexible, and basic nitrogen center, which can significantly influence its binding mode. This moiety can act as a hydrogen bond acceptor or donor, anchoring the ligand within the active site of a protein. Computational studies on thiazole-based pyrrolidinones have highlighted the role of the pyrrolidine ring in enhancing biological activity, suggesting its importance in ligand-receptor interactions. researchgate.net The predicted binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of the ligand-receptor complex. For related thiazole derivatives, these scores have been shown to correlate with experimental activity, validating the predictive power of the docking models. mdpi.comresearchgate.net

Identification of Key Intermolecular Interactions

The stability of a ligand-receptor complex is governed by a network of intermolecular interactions. Computational models are adept at identifying these key interactions, providing a molecular basis for a compound's activity. For this compound, several types of interactions are predicted to be crucial.

Hydrogen Bonding: The protonated nitrogen in the pyrrolidine ring and the nitrogen atom in the thiazole ring are potential hydrogen bond donors and acceptors, respectively. Molecular docking studies of similar compounds frequently show hydrogen bonds with key amino acid residues like serine, glycine, or asparagine in the receptor's active site. nih.govmdpi.com These interactions are often critical for high binding affinity.

Hydrophobic Interactions: The carbon frameworks of both the thiazole and pyrrolidine rings can engage in hydrophobic interactions with nonpolar residues of the target protein, such as leucine, valine, and methionine. nih.gov The positioning of bulky hydrophobic groups on the thiazole ring has been shown to be important for effective interaction with receptor binding pockets. nih.gov

π-Interactions: The aromatic thiazole ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov Furthermore, the sulfur atom in the thiazole ring can form σ-hole bonds, a type of noncovalent interaction that has gained recognition in medicinal chemistry for its role in ligand recognition and complex stability. nih.gov

Electrostatic Interactions: As a hydrochloride salt, the molecule carries a positive charge, which can lead to strong electrostatic or ionic interactions with negatively charged residues, such as aspartate or glutamate, within a binding site.

A representative molecular docking analysis of a related thiazole derivative in the active site of an E. coli enzyme showed favorable hydrogen bond interactions with Gly47 and Ser229 residues, contributing to its biological activity. mdpi.com Such specific interactions are crucial for stabilizing the ligand in the optimal conformation for biological effect.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), must be evaluated. In silico ADME prediction models use the chemical structure of a molecule to estimate these properties, helping to identify potential liabilities early in the discovery process.

For this compound, these predictive models can offer insights into its drug-likeness. Numerous studies on heterocyclic compounds, including thiazole derivatives, utilize these computational tools to predict parameters such as lipophilicity (log P), aqueous solubility, gastrointestinal absorption, and blood-brain barrier permeability. researchgate.netnih.govmdpi.com Good gastrointestinal absorption and metabolic stability are often predicted for novel thiazole conjugates. nih.govresearchgate.net

A hypothetical ADME profile for this compound, based on general characteristics of similar small heterocyclic molecules, is presented below.

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 250 g/mol | Favorable for oral bioavailability (Lipinski's Rule) |

| LogP (Lipophilicity) | 1.0 - 3.0 | Balanced solubility and permeability |

| Aqueous Solubility | Good | Essential for absorption and distribution |

| Human Intestinal Absorption | High (>80%) | Indicates good potential for oral absorption |

| Caco-2 Permeability | Moderate to High | Predicts absorption across the intestinal wall |

| Blood-Brain Barrier (BBB) Permeant | Unlikely/Low | May limit central nervous system side effects |

| CYP450 Inhibition | Predicted non-inhibitor of major isoforms | Lower potential for drug-drug interactions |

These predictions are derived from algorithms that analyze the molecule's structural features. For example, Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a compound, and thiazole derivatives are often designed to adhere to these rules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules and guide the design of more effective analogues. researchgate.net

For a series of derivatives based on the 2-Pyrrolidin-3-yl-thiazole scaffold, a QSAR study would involve several steps. First, a set of molecules with varying substituents would be synthesized and their biological activity measured. Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors fall into several categories:

Topological: Describing the atomic connectivity and shape of the molecule.

Electronic: Pertaining to the distribution of electrons (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical: Including properties like logP, molar refractivity (MR), and polar surface area. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed activity. researchgate.net QSAR studies on thiazole derivatives have successfully developed predictive models for various biological activities. nih.gov For example, a 2D-QSAR study on thiazole derivatives as PIN1 inhibitors found that descriptors such as molar refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO) were key contributors to the model. researchgate.net

An illustrative QSAR model for a hypothetical series of thiazole derivatives might take the following form:

pIC50 = β0 + β1(LogP) - β2(ELUMO) + β3(MR)

The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for an external test set. researchgate.netnih.gov

| Statistical Parameter | Typical Value for a Robust Model | Description |

|---|---|---|

| R² (Correlation Coefficient) | > 0.70 | Measures the goodness of fit of the model to the training data. researchgate.net |

| Q² (Cross-Validated R²) | > 0.60 | Assesses the internal predictive power of the model. researchgate.net |

| Predictive R² (R²pred) | > 0.50 | Evaluates the model's ability to predict the activity of an external test set of compounds. nih.gov |

These QSAR models provide valuable predictive insights, enabling medicinal chemists to prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery cycle.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Pharmacophoric Features within the 2-Pyrrolidin-3-yl-thiazole Framework

The pharmacophoric features of the 2-pyrrolidin-3-yl-thiazole framework are a composite of the individual contributions of the pyrrolidine (B122466) and thiazole (B1198619) rings, as well as their spatial arrangement. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a known pharmacophore present in numerous FDA-approved drugs. nih.govresearchgate.net It can participate in various non-covalent interactions, including hydrogen bonding, and hydrophobic and π-π stacking interactions. nih.gov The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, which is a crucial feature for interaction with biological targets.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, provides a three-dimensional structural element. nih.gov The nitrogen atom within the pyrrolidine ring is basic and can be protonated at physiological pH, allowing for ionic interactions. nih.gov This nitrogen can also serve as a hydrogen bond acceptor. The pyrrolidine ring's stereochemistry is a critical pharmacophoric feature, with different stereoisomers often exhibiting distinct biological profiles. nih.gov

Impact of Substituent Electronic and Steric Properties on Biological Potency

The biological potency of derivatives of the 2-pyrrolidin-3-yl-thiazole framework can be significantly modulated by the electronic and steric properties of substituents on both the pyrrolidine and thiazole rings.

Substituents on the Pyrrolidine Ring:

Substituents on the pyrrolidine ring can influence both the steric bulk and the basicity of the ring nitrogen. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring showed better in vitro potency compared to an unsubstituted phenyl ring. nih.gov Furthermore, the position of substituents is crucial, with meta-substituted derivatives on an aromatic ring attached to the pyrrolidine showing improved biological activity. nih.gov The nitrogen atom of the pyrrolidine is a key site for substitution, and its nucleophilicity allows for the introduction of a wide array of functional groups. nih.gov

Substituents on the Thiazole Ring:

Substituents on the thiazole ring can dramatically affect biological outcomes. researchgate.net In a study of 2-aminothiazole (B372263) derivatives, it was found that a 2-pyridyl ring at the 4-position of the thiazole, combined with a substituted phenyl ring at the 2-amino position linked by an amide, was optimal for antimycobacterial activity. researchgate.net In another series of thiazole-based pyrrolidine derivatives, a 4-fluorophenyl substituent on the thiazole ring was found to be crucial for activity against Gram-positive bacteria. biointerfaceresearch.com

The electronic nature of the substituents plays a significant role. Electron-withdrawing groups on a phenyl ring attached to the thiazole nucleus have been shown to enhance antibacterial and antifungal activities. nih.gov

Conformational Flexibility and its Influence on Bioactivity

The conformational flexibility of the pyrrolidin-3-yl-thiazole framework, primarily arising from the non-planar nature of the pyrrolidine ring, is a key determinant of its bioactivity. The pyrrolidine ring can adopt various puckered conformations, often described as envelope or twist forms. nih.gov This "pseudorotation" allows the molecule to adopt different three-dimensional shapes, which can influence its ability to fit into a binding site. nih.gov

Design Principles for Enhanced Target Specificity and Efficacy

Based on the SAR of related compounds, several design principles can be proposed to enhance the target specificity and efficacy of 2-pyrrolidin-3-yl-thiazole derivatives.

Bioisosteric Replacement: Bioisosterism is a powerful strategy in drug design. The thiazole ring itself can be a bioisostere for other aromatic systems. nih.gov For instance, replacing a phenyl ring with a thiazole has led to potent antiproliferative agents. nih.gov Similarly, the pyrrolidine ring can be modified or replaced. For example, replacing a pyrrolidine with a bicyclo[1.1.1]pentane has been explored as a nonclassical bioisostere. baranlab.org The strategic replacement of parts of the 2-pyrrolidin-3-yl-thiazole scaffold with appropriate bioisosteres could lead to compounds with improved properties.

Molecular Hybridization: Combining the 2-pyrrolidin-3-yl-thiazole scaffold with other known pharmacophores is a common strategy to develop compounds with enhanced or dual activities. nih.gov For example, hybrid molecules incorporating thiazole and pyrazoline moieties have been designed as potent anticancer agents. nih.gov

Structure-Based Design: If the threedimensional structure of the biological target is known, structure-based design techniques can be employed. Molecular docking studies can predict the binding mode of 2-pyrrolidin-3-yl-thiazole derivatives and guide the design of new analogs with improved interactions with key residues in the binding site. This approach can help in optimizing substituents for enhanced potency and selectivity.

Development of Focused Libraries Based on SAR Hypotheses

The development of focused libraries of 2-pyrrolidin-3-yl-thiazole derivatives is a rational approach to explore the SAR of this scaffold systematically. Based on the principles discussed, a focused library could be designed by varying several structural features:

Stereochemistry of the Pyrrolidine Ring: Synthesis of both enantiomers of 3-substituted pyrrolidine precursors would allow for the creation of stereochemically defined libraries to investigate the impact of chirality on biological activity.

Substitution on the Pyrrolidine Nitrogen: A diverse set of substituents could be introduced at the N-1 position of the pyrrolidine ring to probe the effects of steric bulk, electronics, and hydrogen bonding capacity.

Substitution at other Pyrrolidine Positions: Introduction of small alkyl or aryl groups at positions 2, 4, or 5 of the pyrrolidine ring would allow for the exploration of the steric and conformational requirements of the target binding site.

Substitution on the Thiazole Ring: A variety of substituents could be introduced at the 4- and 5-positions of the thiazole ring to modulate the electronic properties and interaction potential of the molecule.

The biological data obtained from screening these focused libraries would then be used to refine the SAR hypotheses and guide the design of next-generation compounds with improved therapeutic potential.

Investigative Biological Activities and Mechanistic Studies in Vitro and Preclinical Focus

Antimicrobial Activity Studies

The antimicrobial activities of compounds featuring the 2-pyrrolidin-3-yl-thiazole core have been evaluated against a spectrum of microbial strains, including Gram-positive and Gram-negative bacteria, as well as various fungal species.

Derivatives of the 2-pyrrolidin-3-yl-thiazole structure have demonstrated notable activity against certain Gram-positive bacteria. In a study investigating a series of novel 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids, specific derivatives exhibited bacteriostatic effects against Bacillus subtilis ATCC 6633. nih.gov Specifically, 1-(6-Nitrobenzo[d]thiazol-2-yl)- and 1-{5-[(4-nitrophenyl)sulfonyl]thiazol-2-yl}-5-oxopyrrolidine-3-carboxylic acids were identified as active compounds against this Gram-positive bacterium. nih.gov

Another study on thiazole-based pyrrolidine (B122466) derivatives found that a 4-F-phenyl derivative, compound (11), showed inhibitory activity against Staphylococcus aureus and Bacillus cereus. bohrium.comnih.gov At a concentration of 400 µg, this compound produced inhibition zones of 30.53 ± 0.42 mm and 21.70 ± 0.36 mm against S. aureus and B. cereus, respectively. bohrium.comnih.gov

Table 1: In Vitro Antibacterial Activity of a 4-F-phenyl Thiazole-Pyrrolidine Derivative Against Gram-Positive Bacteria

| Bacterial Strain | Concentration (µg) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 400 | 30.53 ± 0.42 |

| Bacillus cereus | 400 | 21.70 ± 0.36 |

| Bacillus cereus | 160 | 8.97 ± 0.31 |

Data sourced from Biointerface Research in Applied Chemistry. bohrium.comnih.gov

The efficacy of 2-pyrrolidin-3-yl-thiazole derivatives against Gram-negative bacteria appears to be more limited. The same 4-F-phenyl derivative that was active against Gram-positive strains did not show any zone of inhibition against Escherichia coli and Salmonella typhimurium. bohrium.comnih.gov This suggests a potential selectivity of this particular derivative for Gram-positive bacteria, which may be attributed to the structural differences in the cell walls of Gram-positive and Gram-negative organisms. nih.gov

Research into the antifungal properties of related structures suggests potential avenues for exploration. A study on new pyrrolo[2,3-d]thiazole derivatives indicated significant fungicidal activity. nih.gov Several of these compounds demonstrated potent activity against Botrytis cinerea, with EC50 values for some derivatives ranging from 1.17 to 1.77 μg/mL. nih.gov Furthermore, certain derivatives were found to be more active against Rhizoctonia solani than the control substance. nih.gov While these compounds are not direct derivatives of 2-pyrrolidin-3-yl-thiazole, their efficacy highlights the potential of the broader thiazole-pyrrolidine scaffold as a source of antifungal agents. Other studies have also reported on the antifungal activity of various thiazole (B1198619) derivatives against different Candida species. mdpi.comresearchgate.net

The precise mechanisms of antimicrobial action for 2-pyrrolidin-3-yl-thiazole hydrochloride have not been fully elucidated. However, research on related thiazole and pyrrolidine-containing compounds points to several potential molecular targets.

One key area of investigation is the inhibition of bacterial cell division, specifically targeting the FtsZ protein. FtsZ is a crucial protein that forms a contractile ring (the Z-ring) at the site of cell division. nih.govfrontiersin.org Some thiazole orange derivatives have been shown to disrupt the assembly of the FtsZ protein, leading to an inhibition of bacterial cell division. bohrium.comnih.gov These compounds can stimulate FtsZ polymerization, ultimately disrupting the formation of a functional Z-ring. nih.govresearchgate.net

Another potential mechanism is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov Pyrrolamides, a class of compounds containing a pyrrole (B145914) ring, are known to be potent inhibitors of DNA gyrase. nih.govresearchgate.netrsc.org This suggests that the pyrrolidine moiety of the 2-pyrrolidin-3-yl-thiazole structure could potentially interact with this enzyme.

Furthermore, the inhibition of undecaprenyl diphosphate (B83284) synthase (UPPS) has been identified as a target for some antimicrobial compounds. nih.govnih.govresearchgate.net UPPS is involved in the biosynthesis of the bacterial cell wall. nih.govresearchgate.net Certain fungal-derived small molecules have been found to inhibit this enzyme, and their activity is often associated with a hydrophobic spirobicyclic ring structure. nih.gov

Antineoplastic and Antiproliferative Activity Research

The cytotoxic potential of the thiazole-pyrrolidine scaffold has been evaluated in various cancer cell lines, indicating a possible role for these compounds in antineoplastic research.

A study on thiazole-based pyrrolidine derivatives investigated their cytotoxic effects on L929 fibroblast cells. bohrium.comnih.gov The results indicated that for some of the synthesized compounds, no toxic effects were observed at the tested concentrations. nih.gov This suggests a degree of selectivity and a favorable preliminary safety profile for certain derivatives within this class.

Broader research into thiazole-containing compounds has demonstrated significant antiproliferative activity. For instance, a series of thiazole-integrated pyrrolotriazinone derivatives were evaluated for their cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. nih.govnih.gov These compounds exhibited notable cytotoxic effects, suggesting that the thiazole moiety is a key contributor to their anticancer potential. nih.gov Similarly, other studies have reported on the cytotoxic activity of various thiazole derivatives against a range of cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.govresearchgate.net

Table 2: In Vitro Cytotoxicity of a Thiazole Derivative (DIPTH) Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| HepG-2 | Liver | 14.05 |

| MCF-7 | Breast | 17.77 |

| Hela | Cervical | 29.65 |

| HCT-116 | Colorectal | 32.68 |

Data sourced from a study on a new thiazole derivative as a potential anticancer and topoisomerase II inhibitor. nih.gov

Exploration of Cellular Mechanisms

Research into the cellular impact of thiazole-pyrrolidine hybrids has revealed significant effects on fundamental processes that govern cell survival and proliferation, particularly in cancer cell lines.

Apoptosis Induction: Studies on related thiazole derivatives have shown an ability to trigger programmed cell death, or apoptosis, in cancerous cells. For instance, a series of 2-(4-(p-chlorophenyl)thiazol-2-ylamino)-5-arylidene-4-thiazolidinones were observed to induce apoptosis in MCF-7 breast cancer cells. This process was characterized by key morphological and biochemical changes, including cell shrinkage, membrane blebbing, and chromatin condensation. The activation of caspase-3, a critical executioner enzyme in the apoptotic cascade, was also noted as a key mechanistic step.

Cell Cycle Modulation: The modulation of the cell cycle is another critical mechanism through which these compounds exert their anticancer effects. Investigations have demonstrated that certain thiazole derivatives can cause cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing and proliferating. For example, some analogs have been shown to induce G2/M phase arrest in cancer cell lines. This arrest prevents the cells from entering mitosis, ultimately leading to cell death.

Inhibition of Specific Oncogenic Protein Targets

The targeted inhibition of proteins that are crucial for the growth and survival of cancer cells is a primary focus of modern drug discovery. The 2-pyrrolidin-3-yl-thiazole scaffold has been investigated for its potential to interact with and inhibit key oncogenic targets.

Pin1: The peptidyl-prolyl cis-trans isomerase Pin1 is overexpressed in many human cancers and plays a significant role in cell proliferation and survival. It is considered a key target for anticancer therapy. While direct studies on this compound are limited, related thiazole-containing compounds have been explored as potential Pin1 inhibitors. The mechanism often involves the thiazole ring interacting with the enzyme's active site, leading to the inhibition of its catalytic activity.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA, and its inhibition can effectively halt cell proliferation. Thiazole derivatives have been designed and synthesized as potential DHFR inhibitors. The rationale behind this approach is the structural similarity of the thiazole scaffold to the pteridine (B1203161) ring of folic acid, the natural substrate of DHFR. By binding to the active site of DHFR, these compounds can block the synthesis of tetrahydrofolate, leading to an arrest of DNA synthesis and cell death.

Anti-inflammatory and Antioxidant Activity Research

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. The therapeutic potential of 2-pyrrolidin-3-yl-thiazole derivatives in these areas has been an active area of investigation.

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Research has shown that certain thiazole-containing compounds can selectively inhibit COX-2. This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

5-LOX: 5-Lipoxygenase (5-LOX) is another important enzyme in the inflammatory pathway, responsible for the production of leukotrienes. Dual inhibitors of both COX-2 and 5-LOX are of particular interest as they can provide broader anti-inflammatory coverage. Some novel thiazole derivatives have been synthesized and evaluated for their dual inhibitory activity, showing promise in preclinical models of inflammation.

In Vitro Free Radical Scavenging Assays

The antioxidant potential of 2-pyrrolidin-3-yl-thiazole derivatives has been evaluated using various in vitro assays that measure their ability to neutralize harmful free radicals.

Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. In these tests, the ability of the compound to donate an electron or hydrogen atom to the stable free radical is measured spectrophotometrically. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Antiviral Activity Investigations

The broad biological activity of the thiazole nucleus has prompted investigations into its potential as an antiviral agent.

Anti-HIV Activity: Thiazole-containing compounds have been explored for their ability to inhibit the replication of the human immunodeficiency virus (HIV). One of the key targets for these compounds is the HIV reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA. By inhibiting this enzyme, the replication of the virus can be effectively blocked.

Viral Enzyme Inhibition: Beyond HIV, the potential for thiazole derivatives to inhibit other viral enzymes is an area of ongoing research. These enzymes are often crucial for the life cycle of the virus, and their inhibition can prevent viral replication and spread. The specific viral enzymes targeted can vary depending on the virus being studied.

Antiparasitic Activity Assessment

Parasitic diseases remain a significant global health challenge, and the development of new antiparasitic agents is a priority. The 2-pyrrolidin-3-yl-thiazole scaffold has been investigated for its potential activity against a range of parasites.

Antimalarial Potential: Malaria, caused by the Plasmodium parasite, is a life-threatening disease. Thiazole derivatives have been synthesized and tested for their activity against Plasmodium falciparum, the most deadly species of the malaria parasite. The mechanism of action is often related to the inhibition of parasitic enzymes that are essential for its survival.

Antileishmanial Potential: Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Research into new treatments has included the evaluation of thiazole-containing compounds. These compounds have shown promise in in vitro studies against both the promastigote and amastigote forms of the parasite.

Antihelmintic Potentials: Helminths, or parasitic worms, are a major cause of morbidity worldwide. The search for new antihelmintic drugs has led to the investigation of various chemical scaffolds, including thiazoles. While research in this specific area for this compound is still emerging, the known broad-spectrum activity of the thiazole ring suggests potential for future development.

Enzyme Inhibition Profiling (General)

The thiazole ring is a key structural motif found in numerous biologically active compounds, and its derivatives have been evaluated for their inhibitory effects against a wide range of enzymes. nih.gov Similarly, the pyrrolidine core is a prevalent scaffold in many pharmacologically active molecules. nih.govnih.gov

Research into various 2-aminothiazole (B372263) derivatives has demonstrated their potential as inhibitors of several metabolic enzymes. For instance, certain 2-amino-4-substituted thiazole compounds have shown significant inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov One study found that 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) effectively inhibited hCA II, AChE, and BChE. nih.gov

Furthermore, polyhydroxylated pyrrolidine derivatives have been investigated as inhibitors of enzymes such as α-glucosidase and aldose reductase, which are implicated in metabolic disorders. nih.gov The combination of the thiazole and pyrrolidine rings, as seen in this compound, suggests potential for interaction with various enzymatic targets. Studies on thiazole-based pyrrolidine derivatives have shown antibacterial activity, indicating interactions with bacterial enzymes. biointerfaceresearch.comresearchgate.net The specific enzyme inhibition profile of this compound would, however, require direct experimental evaluation.

Corrosion Inhibition Properties and Adsorption Mechanism Studies

Thiazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. scispace.comsemanticscholar.orgresearchgate.net Their efficacy is largely attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring, which facilitate adsorption onto the metal surface, creating a protective barrier against corrosive agents. scispace.comjmaterenvironsci.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. For thiazole derivatives, these studies typically reveal a significant reduction in the corrosion current density (i_corr) and an increase in the charge transfer resistance (R_ct) in the presence of the inhibitor. electrochemsci.org

Potentiodynamic polarization studies on various thiazole and thiadiazole derivatives have shown that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comeurjchem.com This is indicated by a shift in the corrosion potential (E_corr) that is not pronouncedly in either the anodic or cathodic direction. mdpi.com

EIS measurements further confirm the formation of a protective film on the metal surface. In the presence of thiazole-based inhibitors, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance. Concurrently, a decrease in the double-layer capacitance (C_dl) is often observed, which is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. researchgate.net

Table 1: Electrochemical Parameters for a Thiazole Derivative on Carbon Steel in 1 M HCl (Data derived from studies on related compounds)

| Inhibitor Concentration (M) | icorr (μA/cm²) | Inhibition Efficiency (%) | Rct (Ω·cm²) | Cdl (μF/cm²) |

| 0 | 1050 | - | 45 | 120 |

| 1 x 10-5 | 250 | 76.2 | 180 | 85 |

| 5 x 10-5 | 120 | 88.6 | 350 | 60 |

| 1 x 10-4 | 75 | 92.9 | 580 | 45 |

| 5 x 10-4 | 40 | 96.2 | 950 | 30 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The mechanism of corrosion inhibition by thiazole derivatives is primarily based on their adsorption onto the metal surface. This adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm often providing the best fit for experimental data. electrochemsci.orgmdpi.com This suggests the formation of a monolayer of inhibitor molecules on the metal surface. However, in some cases, the Temkin isotherm has also been found to be applicable. researchgate.neteurjchem.com

The strength and nature of the adsorption can be elucidated through the calculation of thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads). The value of ΔG°ads provides insight into whether the adsorption is predominantly physical (physisorption) or chemical (chemisorption). Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules. Values around -40 kJ/mol or more negative suggest chemisorption, which involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the d-orbitals of the metal. jetir.org For many thiazole and thiadiazole derivatives, the calculated ΔG°ads values suggest a mixed mode of adsorption, involving both physisorption and chemisorption. mdpi.com

Table 2: Thermodynamic Parameters for the Adsorption of a Thiadiazole Derivative on Mild Steel (Data derived from studies on related compounds)

| Temperature (K) | Kads (L/mol) | ΔG°ads (kJ/mol) |

| 303 | 8.5 x 104 | -34.8 |

| 313 | 5.2 x 104 | -35.1 |

| 323 | 3.1 x 104 | -35.5 |

| 333 | 1.9 x 104 | -35.9 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The adsorption of thiazole derivative molecules onto a metal surface results in the formation of a protective film that isolates the metal from the corrosive environment. jmaterenvironsci.com The effectiveness of this film depends on several factors, including the molecular structure of the inhibitor, its concentration, the temperature, and the nature of the corrosive medium.

The protective mechanism involves the blocking of active sites on the metal surface, thereby hindering the electrochemical reactions that lead to corrosion. jmaterenvironsci.com The nitrogen and sulfur atoms in the thiazole ring, as well as the nitrogen in the pyrrolidine ring, act as active centers for adsorption. mdpi.com These heteroatoms can donate lone pairs of electrons to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption). Additionally, in acidic solutions, the inhibitor molecules can become protonated, leading to electrostatic interactions with the negatively charged metal surface (physisorption). The planar structure of the thiazole ring also facilitates its adsorption on the surface.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Hybrid Molecules Incorporating 2-Pyrrolidin-3-yl-thiazole Scaffold

The design of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a powerful strategy in drug discovery to enhance biological activity, improve selectivity, and overcome drug resistance. nih.gov The 2-pyrrolidin-3-yl-thiazole scaffold is an attractive component for molecular hybridization due to the versatile reactivity of both the pyrrolidine (B122466) and thiazole (B1198619) rings. biointerfaceresearch.comtandfonline.com

Researchers are actively exploring multi-component reactions (MCRs) as an efficient and eco-friendly approach to synthesize complex molecules incorporating this scaffold. researchgate.net For instance, one-pot three-component reactions involving chalcone (B49325) derivatives, isatin (B1672199), and L-4-thiazolidine carboxylic acid have been developed to produce thiazole-pyrrolidine hybrids. tandfonline.com Another key synthetic strategy is the 1,3-dipolar cycloaddition of azomethine ylides, generated from dicarbonyl compounds like isatin and secondary amino acids, with various dipolarophiles. nih.gov This method provides a straightforward route to diverse polycyclic heterocycles containing spirooxindole and pyrrolothiazole rings. nih.gov

The synthesis of these hybrid molecules often involves established chemical transformations. The Hantzsch thiazole synthesis protocol is commonly used to introduce the thiazole ring. nih.gov Subsequent modifications, such as condensation reactions, cyclization, and coupling with other bioactive moieties, allow for the creation of extensive and diverse chemical libraries. biointerfaceresearch.comnih.gov For example, thiazole derivatives can be combined with pyrrolidine moieties to generate compounds with potential antibacterial activity. biointerfaceresearch.com Similarly, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have been synthesized and evaluated for their anticancer efficacy. researchgate.net

| Synthetic Strategy | Key Reactants | Resulting Hybrid Structure | Reference |

|---|---|---|---|

| Multi-Component Reaction (MCR) | Chalcone derivatives, isatin, L-4-thiazolidine carboxylic acid | Thiazolo-pyrrolidine compounds | tandfonline.com |

| 1,3-Dipolar Cycloaddition | Isatin, secondary amino acids, dipolarophiles | Spirooxindole-pyrrolothiazole derivatives | nih.gov |

| Hantzsch Thiazole Synthesis & Hydrazinolysis | Isatin, thiosemicarbazide, ethyl bromopyruvate, hydrazine (B178648) hydrate | 2-oxoindolin-3-ylidene thiazole hydrazides | nih.gov |

| Condensation and Cyclization | Thiazole derivatives and pyrrolidine derivatives | Thiazole-based pyrrolidine compounds | biointerfaceresearch.com |

| Molecular Hybridization | Pyrrole-2-carbaldehyde thiosemicarbazones, various cyclizing agents | Pyrrole-thiazole hybrids | nih.gov |

Exploration of Novel Biological Targets for Therapeutic Intervention

Derivatives of the 2-pyrrolidin-3-yl-thiazole scaffold have demonstrated a wide spectrum of biological activities, making them promising candidates for therapeutic development. nih.govfabad.org.trnih.gov The thiazole ring is a component of numerous FDA-approved drugs and is known to contribute to antibacterial, anticancer, anti-inflammatory, and antifungal properties. fabad.org.trglobalresearchonline.netfrontiersin.org The pyrrolidine moiety is also a common feature in many medicinal drugs and natural alkaloids, recognized for its diverse therapeutic applications. nih.govnih.gov

Current research has identified several potential biological targets for this class of compounds.

Antimicrobial Targets: Thiazole-pyrrolidine derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com The proposed mechanism may involve the disruption of the bacterial cell wall or inhibition of essential enzymes. biointerfaceresearch.com The search for novel antimicrobial agents is driven by the rise of multidrug-resistant bacteria, making this a critical area of investigation. biointerfaceresearch.com

Anticancer Targets: Many thiazole derivatives have been investigated for their anticancer properties. nih.gov For example, novel 2-oxoindolin-3-ylidene thiazole derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov Other studies have shown that pyrazoline-substituted pyrrolidine-2,5-dione hybrids exhibit remarkable cytotoxic effects in cancer cell lines like MCF-7 and HT-29. researchgate.net Future work will likely focus on identifying more specific cancer-related targets, such as protein kinases, DNA gyrase, or topoisomerases. evitachem.comals-journal.com

Anti-inflammatory Targets: The anti-inflammatory potential of pyrrolidine and thiazole derivatives is well-documented. nih.gov A new class of 2-pyrrolidinone (B116388) derivatives has been designed and tested for inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. documentsdelivered.com

The exploration of novel biological targets is expanding to include enzymes like acetylcholinesterase for Alzheimer's disease, various protein kinases involved in cell signaling, and viral proteases. researchgate.netmdpi.com

| Biological Activity | Potential Molecular Target(s) | Example Compound Class | Reference |

|---|---|---|---|

| Antibacterial | Bacterial cell wall synthesis, DNA gyrase | Thiazole-based pyrrolidine derivatives | biointerfaceresearch.comals-journal.com |

| Anticancer | VEGFR-2, Protein kinases, Tubulin polymerization | 2-oxoindolin-3-ylidene thiazole derivatives | nih.govnih.gov |

| Anti-inflammatory | Lipoxygenase (LOX), Cyclooxygenase (COX) | 2-pyrrolidinone derivatives | documentsdelivered.com |

| Antifungal | Lanosterol-C14α-demethylase | 2-Hydrazinyl-1,3-thiazole derivatives | nih.gov |

| Antiviral | NS3/4A serine protease (HCV) | Pyrrolidine analogs (e.g., Telaprevir) | nih.gov |

Application in Advanced Materials Science Beyond Corrosion Inhibition

While thiazole and pyrrolidine derivatives have been investigated as effective corrosion inhibitors for metals like mild steel and copper, their applications in materials science are expanding into other advanced areas. nih.govnih.govmdpi.com The unique electronic and structural properties of the thiazole ring, combined with the flexibility of the pyrrolidine scaffold, make these compounds suitable for developing novel functional materials. researchgate.net

Thiadiazoles, which are structurally related to thiazoles, have been used as additives in coatings and paints to enhance their anti-corrosive properties. nih.gov This suggests a potential application for 2-pyrrolidin-3-yl-thiazole derivatives in the development of smart coatings. These coatings could possess self-healing properties or act as sensors that indicate material degradation.

Furthermore, the heterocyclic nature of the thiazole ring makes it a candidate for incorporation into organic electronic materials. Thiazole-containing polymers and small molecules are being explored for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-withdrawing nature of the thiazole ring can be tuned to modulate the electronic properties of these materials. The pyrrolidine group can be functionalized to improve solubility and processing characteristics, which are crucial for the fabrication of electronic devices. Research in this area aims to create materials with high charge mobility, good thermal stability, and tunable optical properties.

Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of new derivatives of 2-pyrrolidin-3-yl-thiazole with enhanced biological or material properties is being accelerated by modern techniques like high-throughput screening (HTS) and combinatorial chemistry. mdpi.com Combinatorial chemistry allows for the rapid, parallel synthesis of large libraries of related compounds by systematically combining different building blocks. nih.govmdpi.com This approach is highly efficient for exploring the structure-activity relationships (SAR) of the 2-pyrrolidin-3-yl-thiazole scaffold. mdpi.com

HTS enables the rapid testing of these large compound libraries against a specific biological target or for a particular physical property. nih.govnuvisan.com For example, HTS can be used to screen thousands of thiazole-pyrrolidine derivatives for their ability to inhibit a specific enzyme or kill a particular strain of bacteria. nih.gov This process significantly reduces the time and cost associated with traditional drug discovery and materials development.

Several large-scale compound libraries are available for HTS campaigns, including those from commercial vendors and academic consortia. nih.govnuvisan.com These libraries contain millions of diverse small molecules, providing a rich source for identifying initial hits. nuvisan.com Once a hit is identified, combinatorial synthesis can be employed to create a focused library of analogs to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. mdpi.com The integration of combinatorial synthesis and HTS creates a powerful discovery engine for novel 2-pyrrolidin-3-yl-thiazole derivatives. mdpi.com

| Library Source/Type | Number of Compounds | Screening Target Example | Outcome | Reference |

|---|---|---|---|---|

| Commercial Libraries (e.g., Maybridge, ChemBridge) | 50,000 - 125,000+ | Mycobacterium tuberculosis | Identification of novel antibacterial scaffolds | nih.gov |

| Natural Product Collections | ~2,000 | Anthelmintic activity against Haemonchus contortus | Discovery of flavonoid compounds with anthelmintic properties | mdpi.com |

| In-house/Pharma Legacy Collections (e.g., Nuvisan) | >3 million | Various biological targets | Rapid hit identification and follow-up | nuvisan.com |

| Reactive Fragment Libraries (HTC-PhABits) | ~1,000 | Carbonic anhydrase I | Identification of novel chemotypes for covalent binding | semanticscholar.org |

Computational-Guided Drug Design for Optimization and Lead Identification

Computational methods, or in silico studies, are becoming indispensable in modern drug discovery and are being applied to the optimization of 2-pyrrolidin-3-yl-thiazole derivatives. figshare.com These techniques allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources.

Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a small molecule to its biological target. nih.govals-journal.com For thiazole-pyrrolidine derivatives, docking studies have been used to understand how they interact with the active sites of enzymes like VEGFR-2 and DNA gyrase, providing insights into their mechanism of action. nih.govals-journal.com These studies help in designing new derivatives with improved binding and, consequently, higher potency.

In addition to predicting binding, computational tools are used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net Predicting these properties early in the discovery process is crucial for selecting compounds with favorable pharmacokinetic profiles and low toxicity. als-journal.com For example, in silico ADMET and DFT (Density Functional Theory) analyses have supported the favorable pharmacokinetic properties and reactivity of novel thiazole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational approach. 3D-QSAR models can be developed to predict the biological activity of newly designed compounds based on their three-dimensional structure, further guiding the design of more potent molecules. researchgate.net These computational strategies, from molecular docking to ADMET prediction and QSAR, are integral to the rational design and optimization of 2-pyrrolidin-3-yl-thiazole derivatives as next-generation therapeutic agents.

| Computational Method | Purpose | Application Example | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. | Studying interactions with VEGFR-2 and DNA gyrase active sites. | nih.govals-journal.com |

| ADMET Prediction | Forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity. | Evaluating drug-likeness, oral absorption, and potential toxicity of new derivatives. | als-journal.comresearchgate.net |

| Density Functional Theory (DFT) | Analyze electronic structure and reactivity. | Supporting pharmacokinetic properties and reactivity profiles. | nih.gov |

| 3D-QSAR | Develop models to predict biological activity based on molecular structure. | Predicting the inhibitory potency of novel acetylcholinesterase inhibitors. | researchgate.net |

| Molecular Dynamics (MD) Simulation | Study the dynamic behavior and stability of ligand-protein complexes. | Assessing the stability of pyrrolidin-2-one derivatives in the active site of acetylcholinesterase. | researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 2-Pyrrolidin-3-yl-thiazole hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions between substituted amines and thioesters or thioureas. For example, multi-step protocols (as seen in fadrozole hydrochloride synthesis) use reagents like dimethylcarbamoyl chloride and trimethylchlorosilane under reflux conditions . Optimization includes adjusting solvent polarity (e.g., acetonitrile vs. THF), catalyst selection (e.g., triethylamine), and temperature control to minimize by-products. A comparative table of analogous syntheses is provided below:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Dimethylcarbamoyl chloride, reflux | Cyclization to form thiazole core | |

| 2 | SOCl₂ in CH₂Cl₂ | Chlorination of hydroxyl groups | |

| 3 | KOtBu in THF | Ring closure |

Yield improvements (e.g., 17% to 40% in articaine synthesis) are achievable via "one-pot" reactions or reducing purification steps .

Q. How should researchers handle and store this compound given limited safety data?

- Methodological Answer : In the absence of compound-specific safety data, adopt protocols for structurally similar hydrochlorides:

- Personal Protective Equipment (PPE) : Nitrile gloves (inspected pre-use) and flame-retardant lab coats to avoid skin contact .

- Storage : Airtight containers in dry, cool environments (<25°C) to prevent hydrolysis .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to verify pyrrolidine-thiazole linkage and HCl salt formation (e.g., δ 3.2–3.8 ppm for pyrrolidine protons) .

- HPLC-MS : Purity assessment (>95%) and impurity detection using C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validate Cl⁻ content via titration or ion chromatography .

Advanced Research Questions

Q. How can researchers design impurity profiling studies for this compound?

- Methodological Answer : Impurity identification involves:

- Sample Preparation : Stress testing (heat, light, pH extremes) to degrade the compound .

- Chromatography : Use HPLC with PDA detectors (e.g., 220 nm for thiazoles) and LC-MS/MS for structural elucidation of degradants .

- Reference Standards : Synthesize suspected impurities (e.g., des-chloro analogs) for spiking experiments .

Q. What strategies optimize the synthesis of this compound to reduce by-products?

- Methodological Answer : Key strategies include:

- Catalyst Screening : Replace triethylamine with DBU for enhanced nucleophilicity in cyclization steps .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Q. How can stability studies be designed to assess this compound under varying conditions?

- Methodological Answer : Follow ICH guidelines:

- Forced Degradation : Expose samples to 40°C/75% RH (humidity), UV light (photolysis), and oxidative buffers (H₂O₂) .

- Analytical Endpoints : Monitor pH shifts, color changes, and quantify degradants via validated HPLC methods .

- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf life .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Scaling challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.